Haloperidol N-Óxido

Descripción general

Descripción

Haloperidol is a well-known antipsychotic medication used primarily for the treatment of schizophrenia and other psychotic disorders. It functions as a dopamine receptor antagonist and has been a cornerstone in the management of psychosis for many years. The drug has been extensively studied for its pharmacological effects, metabolism, and potential for causing adverse effects, including oxidative stress and neurotoxicity .

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of Haloperidol N-Oxide, they do provide insights into the metabolism of haloperidol. Haloperidol undergoes extensive metabolism in the body, and understanding its metabolic pathways is crucial for both improving its therapeutic efficacy and minimizing its side effects .

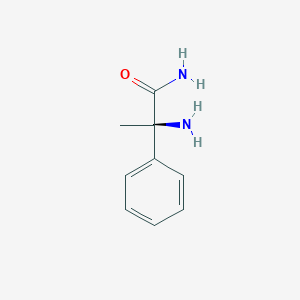

Molecular Structure Analysis

The molecular structure of haloperidol is key to its function as a dopamine receptor antagonist. The structure-activity relationship of haloperidol has been well-studied, and it is known that its potency is largely due to its ability to cross the blood-brain barrier and bind to dopamine receptors, thereby modulating neurotransmission .

Chemical Reactions Analysis

Haloperidol has been shown to induce oxidative stress in various cell types. It increases intracellular peroxides and decreases intracellular glutathione levels, leading to cell death. Antioxidants such as vitamin E can inhibit these oxidative effects, suggesting that haloperidol's cytotoxicity is mediated through the generation of reactive oxygen species . Additionally, haloperidol can inhibit neuronal nitric oxide synthase activity, which may affect neuronal functions and contribute to its neuroleptic effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of haloperidol contribute to its biological activity and pharmacokinetics. It is known to induce calcium ion influx via L-type calcium channels in hippocampal cells, which increases susceptibility to oxidative stress . Haloperidol also targets lysosomal ferrous ions, which may play a role in preventing oxytosis/ferroptosis, a type of cell death associated with oxidative damage .

Relevant Case Studies

Several studies have explored the effects of haloperidol on cellular models. For instance, haloperidol-induced oxidative toxicity in clonal hippocampal cells can be suppressed by antioxidants, which protect against cell death . Chronic administration of haloperidol has been linked to increased neuronal nitric oxide synthase expression in rats, suggesting a role in the development of dopaminergic behavioral supersensitivity . In another study, haloperidol was found to cause cytoskeletal collapse in neuroblastoma cells through tau hyperphosphorylation induced by oxidative stress, which has implications for neurodevelopment . Moreover, haloperidol has been shown to have an antitumoral effect by increasing macrophage spreading and nitric oxide production in tumor-bearing mice .

Aplicaciones Científicas De Investigación

Tratamiento de Trastornos Psicóticos

Haloperidol se usa ampliamente en el tratamiento de trastornos psicóticos . En un estudio, 21 pacientes femeninas con psicosis crónica internadas, incluidas 16 esquizofrénicas, fueron tratadas con inyecciones intramusculares de depósito de haloperidol decanoato . La condición clínica de aproximadamente dos tercios de los pacientes permaneció sin cambios o mejoró, en comparación con el período de tratamiento oral .

Investigación Farmacocinética

Haloperidol se utiliza a menudo en la investigación farmacocinética . En el mismo estudio mencionado anteriormente, se lograron niveles plasmáticos relativamente estables de haloperidol con la primera inyección, y se correspondieron con los observados con la medicación oral . Se encontró una correlación muy significativa entre el nivel plasmático y la dosis administrada, pero no entre el nivel plasmático y el efecto terapéutico .

Tratamiento del Delirio en Pacientes de UCI

Haloperidol se considera el tratamiento de primera línea para el delirio en pacientes críticamente enfermos . Sin embargo, la evidencia clínica de eficacia es escasa y no se han realizado estudios farmacocinéticos en pacientes de la unidad de cuidados intensivos (UCI) . Se llevó a cabo un estudio para establecer un modelo farmacocinético para describir la FC en esta población para mejorar la comprensión de la dosificación

Safety and Hazards

Haloperidol may result in a movement disorder known as tardive dyskinesia which may be permanent . Neuroleptic malignant syndrome and QT interval prolongation may occur, the latter particularly with IV administration . In older people with psychosis due to dementia, it results in an increased risk of death . When taken during pregnancy it may result in problems in the infant .

Direcciones Futuras

Two recent randomized, placebo-controlled trials assessed the efficacy and safety of haloperidol for the treatment of delirium in ICU patients: the Modifying the Impact of ICU-Associated Neurological Dysfunction-USA (MIND-USA) Study and the Agents Intervening against Delirium in the Intensive Care Unit (AID-ICU) trial . A Bayesian analysis of MIND-USA and examinations of long-term outcomes of the AID-ICU trial including 1-year mortality, health-related quality of life and cognitive measures along with future trials examining the effect of haloperidol on agitation and delirium severity will add important information to guide clinical decisions .

Mecanismo De Acción

Mode of Action

Haloperidol N-Oxide exerts its antipsychotic effect through its strong antagonism of the dopamine receptor . This antagonism is thought to improve psychotic symptoms and states that are caused by an over-production of dopamine, such as schizophrenia, which is theorized to be caused by a hyperdopaminergic state within the limbic system of the brain .

Biochemical Pathways

The biochemical pathways involved in the metabolism of Haloperidol include glucuronidation , reduction to reduced Haloperidol, and CYP-mediated oxidation . In studies of CYP-mediated disposition in vitro, CYP3A4 is the major isoform responsible for the metabolism of Haloperidol . The intrinsic clearances of the back-oxidation of reduced Haloperidol to the parent compound, oxidative N-dealkylation, and pyridinium formation are of the same order of magnitude, suggesting that the same enzyme system is responsible for these reactions .

Pharmacokinetics

The pharmacokinetics of Haloperidol involve several processes. The greatest proportion of the intrinsic hepatic clearance of Haloperidol is by glucuronidation , followed by the reduction of Haloperidol to reduced Haloperidol and by CYP-mediated oxidation . Haloperidol is a substrate of CYP3A4 and an inhibitor, as well as a stimulator, of CYP2D6 . Reduced Haloperidol is also a substrate of CYP3A4 and inhibitor of CYP2D6 .

Result of Action

The result of Haloperidol’s action is the management of the “positive” symptoms of schizophrenia including hallucinations, hearing voices, aggression/hostility, disorganized speech, and psychomotor agitation .

Action Environment

The action of Haloperidol can be influenced by various environmental factors. Pharmacokinetic interactions occur between Haloperidol and various drugs given concomitantly, for example, carbamazepine, phenytoin, phenobarbital, fluoxetine, fluvoxamine, nefazodone, venlafaxine, buspirone, alprazolam, rifampicin (rifampin), quinidine and carteolol . Interactions of Haloperidol with most drugs lead to only small changes in plasma Haloperidol concentrations, suggesting that the interactions have little clinical significance . The coadministration of carbamazepine, phenytoin, phenobarbital, rifampicin or quinidine affects the pharmacokinetics of haloperidol to an extent that alterations in clinical consequences would be expected .

Análisis Bioquímico

Biochemical Properties

The enzymes involved in the biotransformation of Haloperidol include cytochrome P450 (CYP), carbonyl reductase, and uridine diphosphoglucose glucuronosyltransferase . In studies of CYP-mediated disposition in vitro, CYP3A4 is the major isoform responsible for the metabolism of Haloperidol in humans

Cellular Effects

Haloperidol, the parent compound, is known to antagonize dopamine D2 receptors, which are abundantly expressed in the striatum . This action influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Haloperidol exerts its effects at the molecular level through strong antagonism of the dopamine receptor (mainly D2), particularly within the mesolimbic and mesocortical systems of the brain

Temporal Effects in Laboratory Settings

Studies on Haloperidol have shown that it can lead to inhibitory/excitatory imbalance in striatal D1-neurons . Whether Haloperidol N-Oxide has similar effects over time is yet to be determined.

Dosage Effects in Animal Models

The effects of varying dosages of Haloperidol N-Oxide in animal models have not been extensively studied. Studies on Haloperidol have shown specific effects on animal behavioral patterns

Metabolic Pathways

The metabolic pathways involving Haloperidol N-Oxide are not well characterized. Haloperidol is metabolized via several pathways, including glucuronidation, reduction to reduced Haloperidol, and CYP-mediated oxidation

Transport and Distribution

The transport and distribution of Haloperidol N-Oxide within cells and tissues have not been extensively studied. Haloperidol is known to be distributed in the body and can cross the blood-brain barrier . Whether Haloperidol N-Oxide shares similar transport and distribution characteristics is yet to be determined.

Propiedades

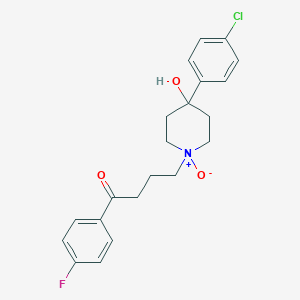

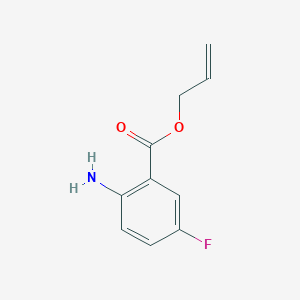

IUPAC Name |

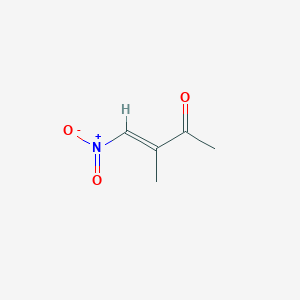

4-[4-(4-chlorophenyl)-4-hydroxy-1-oxidopiperidin-1-ium-1-yl]-1-(4-fluorophenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClFNO3/c22-18-7-5-17(6-8-18)21(26)11-14-24(27,15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDKZFGVWYVWUSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+](CCC1(C2=CC=C(C=C2)Cl)O)(CCCC(=O)C3=CC=C(C=C3)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50473907 | |

| Record name | Haloperidol N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

148406-51-3 | |

| Record name | Haloperidol N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148406513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Haloperidol N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[4-(4-Chlorophenyl)-4-hydroxy-1-oxy-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HALOPERIDOL N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ46JF94VY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B134345.png)

![Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate](/img/structure/B134374.png)